molecular formula C6H6Cl2N2O2 B13518874 5-Amino-3-chloropyridine-2-carboxylic acid hydrochloride

5-Amino-3-chloropyridine-2-carboxylic acid hydrochloride

Cat. No.: B13518874
M. Wt: 209.03 g/mol
InChI Key: ZRAPYXURZOJGDC-UHFFFAOYSA-N
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Description

5-Amino-3-chloropyridine-2-carboxylic acid hydrochloride is a chemical compound with the molecular formula C6H6Cl2N2O2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-3-chloropyridine-2-carboxylic acid hydrochloride typically involves the chlorination of 5-amino-2-pyridinecarboxylic acid followed by the formation of the hydrochloride salt. One common method involves the use of thionyl chloride as a chlorinating agent under reflux conditions. The reaction is carried out in an inert solvent such as dichloromethane. After the chlorination step, the product is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale chlorination processes using automated reactors. The reaction conditions are carefully controlled to ensure high yield and purity. The final product is typically purified using recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions

5-Amino-3-chloropyridine-2-carboxylic acid hydrochloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The amino group can be oxidized to form nitro derivatives.

    Reduction Reactions: The carboxylic acid group can be reduced to form alcohol derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, which can replace the chlorine atom under mild conditions.

    Oxidation Reactions: Reagents such as potassium permanganate or hydrogen peroxide are used for oxidation.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

    Substitution Reactions: Products include azido derivatives and thiol-substituted compounds.

    Oxidation Reactions: Products include nitro derivatives.

    Reduction Reactions: Products include alcohol derivatives.

Scientific Research Applications

5-Amino-3-chloropyridine-2-carboxylic acid hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It is used in the study of enzyme inhibitors and as a precursor for the synthesis of biologically active compounds.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Amino-3-chloropyridine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites. This binding can interfere with the enzyme’s normal function, leading to a decrease in its activity. The pathways involved in this mechanism are often related to the inhibition of metabolic processes in cells.

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-5-chloropyridine-2-carboxylic acid
  • 2-Amino-5-chloropyridine
  • 5-Amino-2-chloropyridine

Uniqueness

5-Amino-3-chloropyridine-2-carboxylic acid hydrochloride is unique due to its specific substitution pattern on the pyridine ring. This unique structure allows it to participate in a variety of chemical reactions that are not possible with other similar compounds. Additionally, its hydrochloride salt form enhances its solubility in water, making it more versatile for use in aqueous reactions.

Properties

Molecular Formula

C6H6Cl2N2O2

Molecular Weight

209.03 g/mol

IUPAC Name

5-amino-3-chloropyridine-2-carboxylic acid;hydrochloride

InChI

InChI=1S/C6H5ClN2O2.ClH/c7-4-1-3(8)2-9-5(4)6(10)11;/h1-2H,8H2,(H,10,11);1H

InChI Key

ZRAPYXURZOJGDC-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=C1Cl)C(=O)O)N.Cl

Origin of Product

United States

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